硒化锗铜; 99.99%(金属基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

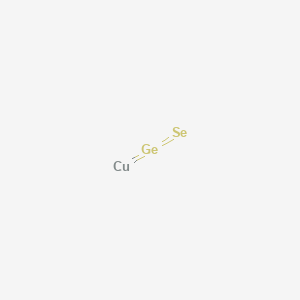

Copper Germanium Selenide is a compound with the linear formula CuGeSe . It is generally available in most volumes with high purity . It appears as a powder, granules, or pieces .

Synthesis Analysis

Copper selenides can be synthesized using wet chemical methods . The synthesis results in copper selenides with different stoichiometric compositions, including CuSe, Cu3Se2, and Cu2−xSe . These compounds exhibit different morphologies and sizes .Molecular Structure Analysis

The molecular structure of copper selenides, such as Cu2−xSe, contributes to their unique properties. For instance, Cu2−xSe has the highest Seebeck coefficient and lowest thermal conductivity among the three samples due to its unique crystal structure .Chemical Reactions Analysis

Copper selenides undergo various chemical reactions. For instance, after being sintered at 400 °C under N2 atmosphere, the electrical conductivity of Cu2−xSe significantly increases .Physical And Chemical Properties Analysis

Copper Germanium Selenide is insoluble in water . Its molecular weight is 215.12 . The compound’s exact mass and monoisotopic mass are 216.767 g/mol .科学研究应用

热电材料

一个研究领域专注于掺杂硒化铜以调整锗碲基材料的晶体结构和热电性能。例如,已经证明用硒化铜掺杂可以增强锗碲(GeTe)化合物的热电性能。这种增强是通过调整晶体结构和载流子浓度实现的,从而显着提高了材料的 zT 值,这是热电材料的无量纲品质因数 (罗岳、白鹏鹏和郑书奇,2023 年)。

光电器件

对用于烧结薄膜合金的纳米晶体合成的研究证明了锗基化合物在制造适用于高效光电器件的薄膜中的用途。通过与其他纳米晶体混合并经历硒化过程,这些材料由于其良好的结构、光学和电学特性而显示出在太阳能电池和其他光电器件中应用的前景 (A. 切斯曼等人,2014 年)。

光电应用

已经探索了硒化锗单层在光电应用中的潜力。对单层硒化锗的研究突出了其作为具有复杂能带结构的天然 p 型半导体的有希望的特性。这使其成为通过控制厚度相关的特性来提高器件性能的候选者 (赵宏泉等人,2018 年)。

生物医学应用

对含有硒和铜纳米颗粒的膜的生物污垢特性的研究为硒和铜基化合物在生物医学领域的应用开辟了途径。通过将硒和铜纳米颗粒掺入聚醚砜 (PES) 膜中,这些材料表现出改进的防污性能和蛋白质排斥性,使其适用于医疗器械和水净化技术 (努里·阿卡等人,2013 年)。

作用机制

Target of Action

Copper germanium selenide is primarily targeted for use in thermoelectric devices . It is considered a promising candidate for high-performance flexible thermoelectrics . The compound’s primary targets are the electron transport pathways in these devices, where it plays a crucial role in the conversion of heat into electricity .

Biochemical Pathways

This chain is a series of compounds that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to generate a form of chemical potential energy .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would be relevant in the context of its stability, reactivity, and lifespan within a device .

Result of Action

The result of copper germanium selenide’s action is a significant improvement in the thermoelectric performance of the devices in which it is used . Specifically, the compound’s action leads to an enhancement in the electrical conductivity of the device, resulting in a significant improvement of its ZT values from 0.096 to 0.458 at 30 to 150 °C .

Action Environment

The action of copper germanium selenide is influenced by environmental factors such as temperature and atmospheric conditions . For example, the compound’s electrical conductivity enhances considerably after being sintered at 400 °C under N2 atmosphere . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .

安全和危害

属性

IUPAC Name |

selanylidenegermylidenecopper |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.GeSe/c;1-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVKWORTHHMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Ge]=[Se] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuGeSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。